molecular formula C22H27F3N2O4 B1209368 6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide CAS No. 83086-14-0

6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide

Cat. No. B1209368
CAS RN: 83086-14-0
M. Wt: 440.5 g/mol
InChI Key: ZRBLJEGNAJFUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide, also known as 6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide, is a useful research compound. Its molecular formula is C22H27F3N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83086-14-0

Product Name

6-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide

Molecular Formula

C22H27F3N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]-N-[4-(trifluoromethyl)phenyl]heptanamide

InChI

InChI=1S/C22H27F3N2O4/c1-14(26-13-20(30)15-6-11-18(28)19(29)12-15)4-2-3-5-21(31)27-17-9-7-16(8-10-17)22(23,24)25/h6-12,14,20,26,28-30H,2-5,13H2,1H3,(H,27,31)

InChI Key

ZRBLJEGNAJFUPE-UHFFFAOYSA-N

SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCC(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCC(C2=CC(=C(C=C2)O)O)O

synonyms

6-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide
Ro 17-2218
Ro 17-2218, (R-(R*,R*))-isomer
Ro 17-2218, (R-(R*,S*))-isomer
Ro 17-2218, (S-(R*,R*))-isomer
Ro 17-2218, 3H-labeled
Ro 17-2218, monohydrochloride
Ro 17-2218, phosphate (1:1)
Ro 17-8648

Origin of Product

United States

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